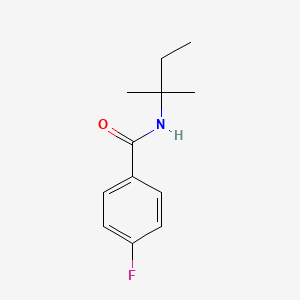

4-Fluoro-N-(tert-pentyl)benzamide

Description

4-Fluoro-N-(tert-pentyl)benzamide is an organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the para position and an N-(tert-pentyl) group at the amide nitrogen

Properties

IUPAC Name |

4-fluoro-N-(2-methylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFVUJKZIGIQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(tert-pentyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with tert-pentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobenzoic acid and tert-pentylamine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as 4-substituted benzamides.

Oxidation Reactions: 4-Fluorobenzoic acid is a common product.

Reduction Reactions: 4-Fluoro-N-(tert-pentyl)amine can be formed.

Hydrolysis: 4-Fluorobenzoic acid and tert-pentylamine are the primary products.

Scientific Research Applications

4-Fluoro-N-(tert-pentyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(tert-pentyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the tert-pentyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

4-Fluorobenzamide: A simpler analog without the tert-pentyl group, used in similar applications but with different properties.

N-tert-Butyl-4-fluorobenzamide: Similar structure but with a tert-butyl group instead of tert-pentyl, affecting its reactivity and applications.

Uniqueness

4-Fluoro-N-(tert-pentyl)benzamide is unique due to the combination of the fluorine atom and the tert-pentyl group, which confer distinct chemical and physical properties. These modifications can enhance its stability, reactivity, and potential biological activity compared to its analogs.

Biological Activity

4-Fluoro-N-(tert-pentyl)benzamide is an organic compound with the molecular formula CHFNO and a molecular weight of 209.26 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with tert-pentylamine, facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction generally occurs in dichloromethane at room temperature, yielding the desired product after purification.

Antimicrobial Properties

Initial studies suggest that this compound exhibits antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential as an antibiotic agent. The presence of the fluorine atom enhances its binding affinity to microbial targets, which may contribute to its efficacy.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies involving human cancer cell lines have shown that this compound can inhibit cell proliferation, with IC values indicating significant potency against certain solid tumors. For instance, compounds with similar structures have been observed to induce apoptosis and cell cycle arrest in cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom's electronegativity can enhance binding interactions, while the tert-pentyl group may influence the compound's pharmacokinetic properties .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, highlighting its potential as a therapeutic agent in treating infections.

Study on Anticancer Properties

Another investigation focused on the compound's anticancer effects using HepG2 liver cancer cells. The study reported an IC value of approximately 1.30 μM, demonstrating robust antiproliferative activity compared to standard treatments. Mechanistic studies revealed that treatment with this compound led to increased apoptosis and G2/M phase arrest in cancer cells .

Comparison with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Fluorobenzamide | CHFNO | Moderate | Low |

| N-tert-Butyl-4-fluorobenzamide | CHFNO | Low | Moderate |

| This compound | CHFNO | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.